![molecular formula C12H11N3O5 B2971465 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid CAS No. 1154234-75-9](/img/structure/B2971465.png)
4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid
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Description
4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid, also known as QNB, is a synthetic compound that has gained attention in the scientific community due to its potential use in research applications. This compound is a member of the quinazoline family and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been studied for their potential use in cancer treatment due to their diverse pharmacological activities. They have shown promise in inhibiting the growth of various cancer cell lines, making them a subject of interest in oncology research .
Antimicrobial and Antifungal Applications
These compounds exhibit significant antimicrobial and antifungal properties, which could be utilized in developing new antibiotics and antifungal medications to combat resistant strains of bacteria and fungi .
Antiviral Research
Research has identified quinazolinone derivatives as potential antiviral agents. Their ability to inhibit viral replication makes them candidates for the development of treatments against various viral infections .
Cardiovascular Therapeutics
Quinazolinones have been associated with hypotensive and antiplatelet activities, suggesting their use in managing cardiovascular diseases by regulating blood pressure and preventing blood clots .
Neurological Disorders
Due to their anticonvulsant properties, these compounds are being explored for treating neurological disorders such as epilepsy and potentially other conditions that involve convulsions or seizures .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of quinazolinone derivatives make them interesting for research into new pain management drugs and treatments for inflammatory conditions .
properties
IUPAC Name |
4-(6-nitro-4-oxoquinazolin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c16-11(17)2-1-5-14-7-13-10-4-3-8(15(19)20)6-9(10)12(14)18/h3-4,6-7H,1-2,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKGRRAJWHMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid |
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